molecular formula C28H18F3N5O3 B2805176 5-(4-methoxyphenyl)-N-(2-phenyl-1,3-benzoxazol-5-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide CAS No. 313245-43-1

5-(4-methoxyphenyl)-N-(2-phenyl-1,3-benzoxazol-5-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

Cat. No. B2805176
CAS RN: 313245-43-1
M. Wt: 529.479
InChI Key: ASWPYINPVMTVEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(4-methoxyphenyl)-N-(2-phenyl-1,3-benzoxazol-5-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide is a useful research compound. Its molecular formula is C28H18F3N5O3 and its molecular weight is 529.479. The purity is usually 95%.
BenchChem offers high-quality 5-(4-methoxyphenyl)-N-(2-phenyl-1,3-benzoxazol-5-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(4-methoxyphenyl)-N-(2-phenyl-1,3-benzoxazol-5-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

  • The synthesis of pyrazolo[1,5-a]pyrimidine derivatives, including compounds structurally related to the query compound, has been demonstrated through various synthetic routes. These compounds are characterized by their potential biological activities, achieved by modifying the pyrazolo[1,5-a]pyrimidine scaffold. For instance, Hassan et al. (2014) described the synthesis of 5-amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides, which are structurally related to the query compound, highlighting the synthetic versatility of this chemical framework (Hassan, Hafez, & Osman, 2014).

Biological Activities

  • Pyrazolo[1,5-a]pyrimidine derivatives have been evaluated for their cytotoxic activities against various cancer cell lines, providing insights into their potential therapeutic applications. The synthesized compounds showed distinct effective inhibition on the proliferation of some cancer cell lines, suggesting their potential as anticancer agents (Liu et al., 2016).

Anti-Inflammatory and Analgesic Properties

  • Research has also explored the anti-inflammatory and analgesic properties of compounds derived from similar pyrazolo[1,5-a]pyrimidine scaffolds, indicating their potential utility in developing new treatments for inflammatory and pain conditions (Abu‐Hashem et al., 2020).

Antimicrobial Activities

  • The antimicrobial evaluation of some pyrazolo[1,5-a]pyrimidine derivatives showed variable inhibitory effects toward tested microorganisms, suggesting their potential application as antimicrobial agents. This underlines the significance of the pyrazolo[1,5-a]pyrimidine core in the development of new antimicrobial therapies (El-Gohary, Ibrahim, & Farouk, 2021).

properties

IUPAC Name

5-(4-methoxyphenyl)-N-(2-phenyl-1,3-benzoxazol-5-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H18F3N5O3/c1-38-19-10-7-16(8-11-19)20-14-24(28(29,30)31)36-25(33-20)15-22(35-36)26(37)32-18-9-12-23-21(13-18)34-27(39-23)17-5-3-2-4-6-17/h2-15H,1H3,(H,32,37)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASWPYINPVMTVEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NC3=CC(=NN3C(=C2)C(F)(F)F)C(=O)NC4=CC5=C(C=C4)OC(=N5)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H18F3N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

529.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-methoxyphenyl)-N-(2-phenyl-1,3-benzoxazol-5-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.